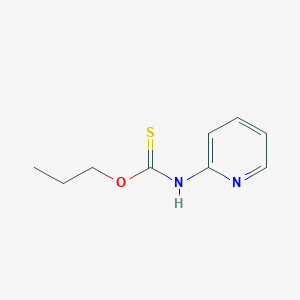
O-Propyl 2-pyridinylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Propyl 2-pyridinylcarbamothioate, also known as propylthiouracil (PTU), is a chemical compound that has been widely used in scientific research for its ability to inhibit thyroid hormone synthesis. PTU has been extensively studied for its potential therapeutic applications in thyroid disorders, as well as in other medical conditions.
Wirkmechanismus
PTU acts by inhibiting the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. This results in a decrease in the production of thyroid hormones, leading to a decrease in thyroid hormone levels in the body.
Biochemische Und Physiologische Effekte
PTU has been shown to have a number of biochemical and physiological effects, including a decrease in thyroid hormone levels, a decrease in metabolic rate, and a decrease in body weight. PTU has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
PTU has several advantages for use in lab experiments, including its ability to inhibit thyroid hormone synthesis and its well-documented safety profile. However, PTU can also have non-specific effects on other enzymes and pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on PTU, including investigating its potential therapeutic applications in thyroid disorders and other medical conditions. Other areas of research could include further elucidation of the mechanisms of action of PTU, as well as the development of more specific inhibitors of thyroperoxidase.
Synthesemethoden
PTU can be synthesized through a multi-step process involving the reaction of 2-amino-5-chloropyridine with propyl isocyanate, followed by the addition of hydrogen sulfide to form the carbamothioate group.
Wissenschaftliche Forschungsanwendungen
PTU has been used in scientific research to investigate the role of thyroid hormones in various physiological processes, including metabolism, growth, and development. PTU has also been studied for its potential therapeutic applications in thyroid disorders such as hyperthyroidism and thyroid cancer.
Eigenschaften
CAS-Nummer |
129196-41-4 |
|---|---|
Produktname |
O-Propyl 2-pyridinylcarbamothioate |
Molekularformel |
C9H12N2OS |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
O-propyl N-pyridin-2-ylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-2-7-12-9(13)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,13) |
InChI-Schlüssel |
FWJDKQWEYVUTKL-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
Kanonische SMILES |
CCCOC(=S)NC1=CC=CC=N1 |
Synonyme |
Carbamothioic acid, 2-pyridinyl-, O-propyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



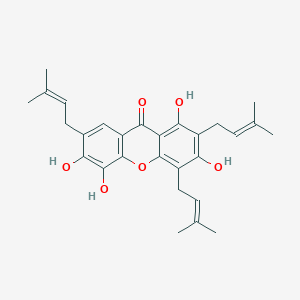
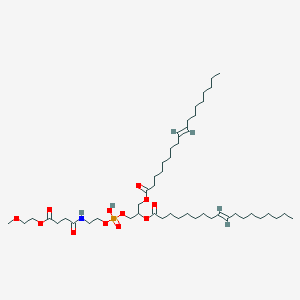






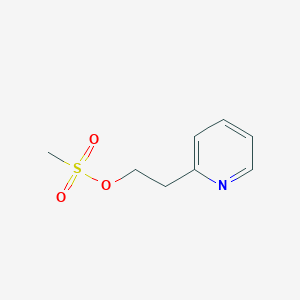
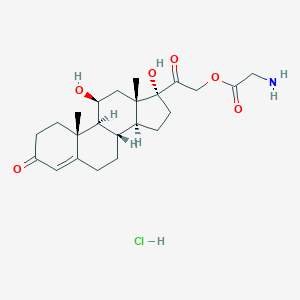


![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)